molecular formula C₁₅H₁₅N₃O₅ B1145162 3-(2-Aminoethoxy) Thalidomide CAS No. 390367-50-7

3-(2-Aminoethoxy) Thalidomide

Numéro de catalogue B1145162
Numéro CAS: 390367-50-7
Poids moléculaire: 317.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(2-Aminoethoxy) Thalidomide” is a derivative of Pomalidomide, which is an immunomodulatory antineoplastic agent for the treatment of multiple myeloma .


Molecular Structure Analysis

Thalidomide and its derivatives bind to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Chemical Reactions Analysis

Thalidomide and its derivatives are the only protein degraders currently used in clinical practice. The binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Physical And Chemical Properties Analysis

Alkylation of the thalidomide molecule resulted in compounds with physicochemical properties that appear to be markedly better suited for percutaneous delivery .

Applications De Recherche Scientifique

Teratogenicity Research

Thalidomide, and by extension its derivatives like 3-(2-Aminoethoxy) Thalidomide, have been extensively studied for their teratogenic effects . Thalidomide initiates its teratogenic effects by binding to a protein called cereblon (CRBN) and inhibiting the associated ubiquitin ligase activity . This has been a crucial area of research in understanding the causes of multiple birth defects such as limb, ear, cardiac, and gastrointestinal malformations .

Antiangiogenic Activity

Thalidomide and its analogs have been found to exhibit antiangiogenic activity . This means they can inhibit the formation of new blood vessels, which is a critical process in the growth of cancerous tumors. Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in cancer treatment to prevent tumor growth .

Anti-Immunomodulatory Activity

Thalidomide and its analogs also exhibit anti-immunomodulatory activity . This means they can modulate the immune system, which can be beneficial in treating diseases that involve an overactive immune response. Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in the treatment of autoimmune diseases .

Treatment of Leprosy

Thalidomide has been used in the treatment of Hansen’s disease, also known as leprosy . Given the similar properties of 3-(2-Aminoethoxy) Thalidomide, it could potentially be used for the same purpose.

Treatment of Multiple Myeloma

Thalidomide and its analogs have been used in the treatment of multiple myeloma, a type of blood cancer . Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in the treatment of this disease.

In Silico Cereblon Binding Analysis

The protein cereblon has been identified as the target for thalidomide . In silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon have been used to investigate the cereblon binding abilities of thalidomide analogs . This research could help in the development of new thalidomide derivatives, like 3-(2-Aminoethoxy) Thalidomide, with improved efficacy and reduced toxicity.

Mécanisme D'action

Target of Action

The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .

Pharmacokinetics

Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .

Result of Action

Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .

Action Environment

The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .

Safety and Hazards

The safety data sheet for “3-(2-Aminoethoxy) Thalidomide” indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Orientations Futures

The discovery of CRBN as a target of thalidomide was a breakthrough in the current rapid development of protein-degrading agents because clarification of the mechanism of action of thalidomide derivatives has demonstrated the clinical value of these compounds .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Aminoethoxy) Thalidomide involves the protection of the thalidomide molecule, followed by the addition of an aminoethyl group to the protected molecule, and finally deprotection to obtain the desired compound.", "Starting Materials": [ "Thalidomide", "2-Aminoethanol", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Thalidomide is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dimethylformamide (DMF) to obtain the Boc-protected thalidomide.", "The Boc-protected thalidomide is then reacted with 2-aminoethanol in methanol in the presence of HCl to obtain the desired compound, 3-(2-Aminoethoxy) Boc-protected thalidomide.", "The Boc group is then removed by reacting the 3-(2-Aminoethoxy) Boc-protected thalidomide with sodium hydroxide (NaOH) in methanol to obtain the final product, 3-(2-Aminoethoxy) Thalidomide." ] }

Numéro CAS

390367-50-7

Nom du produit

3-(2-Aminoethoxy) Thalidomide

Formule moléculaire

C₁₅H₁₅N₃O₅

Poids moléculaire

317.3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.